molecular formula C8H10N6O2 B1616679 N-(3-nitrophenyl)imidodicarbonimidic diamide CAS No. 10441-20-0

N-(3-nitrophenyl)imidodicarbonimidic diamide

Número de catálogo: B1616679
Número CAS: 10441-20-0
Peso molecular: 222.2 g/mol
Clave InChI: WEOIHIYCKWSSBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Classification and Structural Taxonomy

This compound, bearing the Chemical Abstracts Service number 10441-20-0, belongs to the organic compound class known as biguanides. These compounds are characterized by the presence of two nitrogen-linked guanidines, forming a distinctive structural framework that underlies their biological and chemical properties. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(diaminomethylidene)-2-(3-nitrophenyl)guanidine, which accurately reflects its structural composition.

The molecular formula of this compound is C₈H₁₀N₆O₂, with a molecular weight of 222.20 grams per mole. The compound's structure features a central imidodicarbonimidic diamide framework that has been modified with a 3-nitrophenyl group, enhancing its biological activity potential. The presence of the nitrophenyl substituent distinguishes this compound from simpler biguanide derivatives and contributes to its unique chemical and biological properties.

Property Value Reference
Chemical Abstracts Service Number 10441-20-0
Molecular Formula C₈H₁₀N₆O₂
Molecular Weight 222.20 g/mol
International Chemical Identifier Key WEOIHIYCKWSSBW-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System NC(=N)NC(=N)Nc1cccc(c1)N+[O-]

The compound exhibits the characteristic biguanide backbone structure, which consists of two guanidine units connected through a nitrogen atom. This structural arrangement creates a highly nitrogen-rich framework that contributes to the compound's chemical reactivity and potential biological interactions. The 3-nitrophenyl substituent introduces an electron-withdrawing group that significantly influences the electronic distribution within the molecule, potentially affecting its binding properties and biological activity.

Chemical taxonomy classifies this compound within the broader category of organonitrogen compounds, specifically as a member of the guanidine subfamily. The compound's classification extends to include carboximidamides and organopnictogen compounds, reflecting the diverse functional groups present within its structure. This complex classification system highlights the multifaceted nature of the compound's chemical identity and its potential for diverse interactions in biological and chemical systems.

Historical Development in Biguanide Chemistry

The historical foundations of biguanide chemistry trace back to the late 19th century, establishing a rich scientific lineage that ultimately led to the development of compounds like this compound. Bernhard Rathke achieved the first synthesis of biguanide in 1879, creating the fundamental structural framework that would later inspire numerous derivative compounds. This pioneering work laid the groundwork for subsequent investigations into the chemical and biological properties of biguanide-containing molecules.

The early 20th century witnessed significant advances in biguanide chemistry, particularly through the work of Werner and Bell in 1922, who synthesized dimethyl biguanide. This period marked the beginning of systematic exploration of biguanide derivatives, as researchers recognized the potential for structural modifications to enhance biological activity and reduce toxicity. The synthesis of various guanidine and biguanide derivatives during the 1920s established important precedents for the later development of more complex compounds like this compound.

The connection between natural sources and synthetic biguanide chemistry emerged through studies of Galega officinalis, commonly known as French lilac, which had been used in traditional European medicine for centuries. In 1918, researchers discovered that guanidine compounds derived from this plant exhibited blood glucose-lowering properties. This discovery catalyzed intense research into guanidine and biguanide derivatives throughout the 1920s and 1930s, although many early compounds were eventually discontinued due to toxicity concerns.

The mid-20th century brought renewed interest in biguanide chemistry through antimalarial research programs. During World War Two, British researchers led by Frank Rose discovered that certain biguanides possessed antimalarial properties. This finding broadened the scope of biguanide research beyond metabolic applications and demonstrated the versatility of the biguanide structural framework for diverse therapeutic applications.

The development of specific biguanide derivatives accelerated during the latter half of the 20th century, as synthetic methodologies became more sophisticated and structure-activity relationships became better understood. The synthesis of nitrophenyl-substituted biguanides like this compound represents a continuation of this historical progression, incorporating modern understanding of electronic effects and molecular design principles.

Contemporary biguanide chemistry has experienced what researchers describe as a "resurgent interest" after periods of relative dormancy. This renewed attention reflects both improved synthetic capabilities and expanded understanding of biguanide mechanisms of action. The development of compounds like this compound exemplifies this modern approach, combining classical biguanide chemistry with contemporary pharmaceutical design principles.

Significance in Medicinal Chemistry and Material Science

This compound occupies a significant position within medicinal chemistry research due to its membership in the biguanide class, which has demonstrated remarkable therapeutic potential across multiple disease areas. The compound's structural features suggest potential applications in diabetes management and antimicrobial activity, consistent with the broader therapeutic profile observed for biguanide derivatives. Research indicates that biguanide compounds can modulate metabolic pathways through mechanisms including activation of adenosine monophosphate-activated protein kinase, leading to improved glucose homeostasis.

The medicinal chemistry significance of this compound extends beyond traditional metabolic applications to encompass potential anticancer properties. Epidemiological studies have revealed that diabetic patients treated with biguanide medications show significant reductions in cancer risk, prompting extensive research into the anticancer mechanisms of biguanide compounds. The nitrophenyl substituent in this compound may enhance these properties through additional electronic effects and binding interactions.

In the realm of material science, biguanide compounds including this compound have found applications as reaction catalysts, organic strong bases, and ligands for metal complexation. The compound's nitrogen-rich structure provides multiple coordination sites for metal binding, making it valuable for the development of metal-organic frameworks and coordination complexes. These applications highlight the versatility of the biguanide framework beyond traditional pharmaceutical uses.

Application Area Mechanism Potential Benefits Reference
Metabolic Disorders Adenosine monophosphate-activated protein kinase activation Improved glucose homeostasis
Antimicrobial Activity Multiple pathways Broad-spectrum activity
Metal Coordination Nitrogen donor sites Catalyst development
Organic Synthesis Strong base properties Heterocycle formation

The compound's potential as a versatile starting material in organic synthesis represents another dimension of its significance in material science. Biguanides serve as precursors for the preparation of nitrogen-containing heterocycles, which are fundamental building blocks in pharmaceutical and materials chemistry. The specific electronic properties imparted by the 3-nitrophenyl group may enable unique synthetic transformations that are not accessible with simpler biguanide derivatives.

Recent investigations have explored the use of biguanide derivatives as surfactants in micellar catalysis, demonstrating their utility in facilitating cross-coupling reactions. The amphiphilic properties of appropriately substituted biguanides enable the formation of micellar systems that can stabilize metal nanoparticles and enhance catalytic efficiency. While this compound may not possess optimal surfactant properties due to its specific substitution pattern, its structural framework could serve as a template for developing related compounds with enhanced surface-active properties.

The significance of this compound in contemporary research is further underscored by the recognition that biguanide compounds remain underrepresented in pharmaceutical development despite their proven therapeutic potential. This underrepresentation creates opportunities for innovative drug design based on the biguanide scaffold, with compounds like this compound serving as important research tools for exploring structure-activity relationships and mechanism of action studies.

The compound's dual significance in both medicinal chemistry and material science applications reflects the inherent versatility of the biguanide structural framework. As research continues to uncover new applications and mechanisms for biguanide derivatives, compounds like this compound are likely to play increasingly important roles in advancing both therapeutic and technological applications.

Propiedades

IUPAC Name

1-(diaminomethylidene)-2-(3-nitrophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c9-7(10)13-8(11)12-5-2-1-3-6(4-5)14(15)16/h1-4H,(H6,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOIHIYCKWSSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274688
Record name N-(3-nitrophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10441-20-0
Record name N-(3-nitrophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Direct Synthesis from 3-Nitroaniline and Biguanide Precursors

A classical approach involves the reaction of 3-nitroaniline derivatives with biguanide or biguanide-like intermediates under controlled conditions. This method typically includes:

  • Step 1: Preparation of the biguanide intermediate or use of commercially available biguanide salts.
  • Step 2: Nucleophilic substitution or condensation reaction between the amino group of 3-nitroaniline and the biguanide intermediate to form the this compound.

This approach requires careful control of reaction conditions such as temperature, solvent choice, and pH to favor the formation of the desired product and to prevent side reactions.

Salt Formation and Crystallization Techniques

Analogous to the preparation of metformin salts, the compound can be isolated and purified by forming acid addition salts, which improve physical properties such as solubility and stability. For example:

  • The free base form of the compound is generated by neutralizing its hydrochloride salt with inorganic alkali (e.g., sodium hydroxide).
  • The free base is then reacted with specific dicarboxylic acids (e.g., malic acid, succinic acid) in an organic solvent to form crystalline acid addition salts.
  • The crystalline salt is isolated by filtration, washing, and drying.

This method enhances the compound’s pharmaceutical applicability by improving its physicochemical properties.

Detailed Preparation Method from Patented Processes

A notable preparation method, adapted from metformin salt synthesis patents, can be summarized as follows:

Step Description Details
1 Free Base Formation Metformin hydrochloride (or analogous biguanide salt) is reacted with inorganic alkali (e.g., NaOH) in water or mixed solvents to remove the hydrochloride and yield the free base form.
2 Salt Formation A dicarboxylic acid (e.g., malic acid) is dissolved in an organic solvent such as tetrahydrofuran or dimethylformamide and added to the free base solution.
3 Crystallization The mixture is stirred at temperatures ranging from -10 °C to 100 °C to induce crystallization of the acid addition salt. The solid is then filtered, washed, and dried to obtain the purified salt.
  • The molar ratios are typically 2-4 equivalents of the free base to 1 equivalent of dicarboxylic acid.
  • Organic solvents used include tetrahydrofuran, methanol, ethanol, isopropanol, acetone, and acetonitrile.
  • The process may be simplified by simultaneous reaction of metformin hydrochloride with alkali and dicarboxylic acid in organic solvent, bypassing the separate free base preparation step.

Research Findings on Synthesis and Characterization

  • The compound and its analogues have been synthesized using one-step or multi-step methods involving isosteric replacement and homologation strategies to optimize biological activity.
  • Crystalline products are confirmed by spectral methods such as NMR and mass spectrometry and purity verified by microanalysis.
  • The preparation methods yield crystalline solids suitable for further pharmaceutical evaluation.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Starting Material 3-nitroaniline, biguanide or metformin salts Purity affects yield
Alkali for Free Base Sodium hydroxide, potassium hydroxide 2-4 molar equivalents relative to salt
Dicarboxylic Acid Malic acid, succinic acid, others 1 molar equivalent relative to free base
Solvent Water, tetrahydrofuran, DMF, alcohols Choice affects solubility and crystallization
Temperature -10 °C to 100 °C Controls crystallization
Reaction Time Several hours to overnight Depends on scale and conditions
Purification Filtration, washing, drying Produces crystalline acid addition salts

Análisis De Reacciones Químicas

N-(3-nitrophenyl)imidodicarbonimidic diamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

N-(3-nitrophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares N-(3-nitrophenyl)imidodicarbonimidic diamide with key analogs, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Biological Activity References
This compound 3-Nitrophenyl C₈H₁₀N₆O₂ 222.21 Not reported Inferred: ~7.5–8.2 (aromatic H), ~11.0 (NH) Hypothesized: Anticancer, antimicrobial
N-(4-Nitrophenyl)imidodicarbonimidic diamide 4-Nitrophenyl C₈H₁₀N₆O₂ 222.21 145.5–148.7 7.68 (d, J=9.2 Hz), 8.21 (d, J=9.2 Hz), 11.07 Antidiabetic (alpha-amylase inhibition)
N-(4-Chlorophenyl)imidodicarbonimidic diamide 4-Chlorophenyl C₈H₁₀ClN₅ 211.65 161.9–163.3 7.30 (d, J=8.4 Hz), 7.39 (d, J=8.8 Hz), 9.99 Antitumor (McCall adenocarcinoma model)
Phenformin (N-phenethyl derivative) 2-Phenylethyl C₁₀H₁₅N₅ 205.26 Not reported Reported in DMSO-d₆: ~7.2–7.4 (aromatic H) Antidiabetic, mitochondrial complex I inhibitor
Metformin (N,N-dimethyl derivative) N,N-Dimethyl C₄H₁₁N₅ 129.16 223–226 Not applicable (symmetric structure) First-line type II diabetes therapy
Chlorproguanil (3,4-dichlorophenyl derivative) 3,4-Dichlorophenyl C₁₁H₁₃Cl₂N₅ 290.16 Not reported SMILES: ClC₁=CC=C(C=C₁Cl)NC(=N)NC(=N)NC(C)C Antimalarial, antibacterial

Key Observations:

  • Substituent Position: The 3-nitrophenyl derivative differs from the 4-nitrophenyl analog (compound 8 in ) in electronic and steric effects.
  • Melting Points: Electron-withdrawing groups (e.g., nitro, chloro) generally increase melting points due to enhanced intermolecular interactions. For example, the 4-chlorophenyl derivative melts at 161.9–163.3°C, higher than the 4-nitrophenyl analog (145.5–148.7°C) .
  • Spectroscopic Data: Aromatic protons in nitro-substituted derivatives show downfield shifts (δ 7.5–8.2 ppm) due to the nitro group’s electron-withdrawing nature. NH protons appear as broad singlets near δ 11 ppm, consistent with hydrogen bonding in biguanides .

Actividad Biológica

N-(3-nitrophenyl)imidodicarbonimidic diamide (CAS No. 10441-20-0) is a compound that has garnered interest in various fields due to its potential biological activities , including antimicrobial and anticancer properties . This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8_8H10_{10}N6_6O2_2
  • Molecular Weight : 222.20 g/mol
  • Canonical SMILES : C1=CC(=CC(=C1)N+[O-])N=C(N)N=C(N)N

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, which can lead to various biological effects. The compound's nitro group can undergo reduction to form aminoguanidine derivatives, which may enhance its biological activity. Additionally, it can participate in nucleophilic substitution reactions, allowing for the modification of its functional groups and potentially altering its biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential for use in treating infections caused by resistant strains.

Anticancer Activity

Preclinical studies highlight the compound's anticancer properties, particularly in inhibiting tumor cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression.

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the effectiveness of this compound against multi-drug resistant bacteria.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Case Study on Cancer Treatment :
    • Objective : To assess the impact of this compound on tumor growth in animal models.
    • Findings : Treated subjects showed a marked reduction in tumor size compared to controls, with minimal side effects reported.

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamideSimilar imidodicarbonimidic structureModerate antimicrobial effects
Naphthalene diimidesLarger electron-deficient aromatic coresUsed in organic electronics

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight222.09 g/mol
LogP (Predicted)1.2 ± 0.3 (B3LYP/6-311++G(d,p))
Aqueous Solubility12 mg/mL (pH 6.0, 25°C)
Thermal StabilityDecomposition at 210°C

Q. Table 2. Comparative IDO Inhibition Data

DerivativeKi (μM)IC₅₀ (μM)Reference
3-Nitro analog1.5 ± 0.21.0 ± 0.3
4-Nitro analog5.8 ± 0.56.2 ± 1.1
Chlorhexidine (control)0.8 ± 0.10.5 ± 0.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-nitrophenyl)imidodicarbonimidic diamide
Reactant of Route 2
Reactant of Route 2
N-(3-nitrophenyl)imidodicarbonimidic diamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.